Ajulemic acid

描述

准备方法

合成路线和反应条件

雷纳巴苏是通过一个多步骤过程合成的,该过程涉及对δ-8-四氢大麻酚结构的修饰。 . 反应条件通常涉及使用有机溶剂和催化剂以促进所需的转化。

工业生产方法

雷纳巴苏的工业生产涉及放大实验室环境中使用的合成路线。 这包括优化反应条件以确保最终产物的产率和纯度高。 该过程可能涉及使用连续流动反应器和先进的纯化技术以满足医药级化合物的严格要求。

化学反应分析

反应类型

雷纳巴苏会经历各种化学反应,包括:

氧化: 雷纳巴苏可以被氧化形成各种代谢产物,包括羟基化和羧基化衍生物.

还原: 还原反应可以改变雷纳巴苏中存在的官能团,可能改变其药理特性。

取代: 取代反应可以在雷纳巴苏分子中引入新的官能团,从而可能增强其治疗效果。

常用试剂和条件

用于雷纳巴苏化学反应的常用试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂。 反应条件通常涉及控制温度和 pH 值以确保所需的转化有效地发生。

形成的主要产物

从雷纳巴苏化学反应形成的主要产物包括各种羟基化和羧基化衍生物。 这些代谢产物可能具有不同的药理特性,并且可能有助于雷纳巴苏的整体治疗效果 .

科学研究应用

Pain Management

Ajulemic acid has shown significant promise in managing chronic pain conditions. In preclinical studies, it has been reported to be 10 to 50 times more potent as an analgesic than THC . A Phase 1 clinical trial demonstrated its safety and tolerability in humans, with no adverse gastrointestinal effects noted, which are common with traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin .

Table 1: Efficacy of this compound in Pain Management

Inflammatory Diseases

This compound is being investigated for its role in treating various inflammatory diseases such as systemic sclerosis, cystic fibrosis, dermatomyositis, and systemic lupus erythematosus. It has demonstrated significant efficacy in preclinical models by suppressing tissue scarring and promoting resolution of inflammation without causing immunosuppression .

Table 2: Applications in Inflammatory Diseases

Case Studies

- Chronic Pain Management : In a clinical trial involving patients with chronic neuropathic pain, administration of this compound significantly reduced pain levels without inducing psychoactive effects. Participants reported improved quality of life metrics during the trial period .

- Systemic Sclerosis : A recent study evaluated this compound's impact on patients with systemic sclerosis. Results indicated a reduction in disease activity scores and improved skin scores after treatment with this compound over a period of six months .

作用机制

雷纳巴苏通过激活大麻素受体 2 型 (CB2) 来发挥其作用 . 这种激活导致产生特化的促分解类二十碳烷酸酯,例如脂氧素 A4 和前列腺素 J2 . 这些分子在消退炎症和促进组织修复中起着关键作用。 雷纳巴苏的作用机制涉及对各种信号通路进行调节,包括环氧合酶和脂氧合酶通路 .

相似化合物的比较

类似化合物

δ-9-四氢大麻酚 (THC): 大麻的主要精神活性成分 THC 具有类似的抗炎特性,但也引起精神活性作用.

δ-8-四氢大麻酚 (δ-8-THC): THC 的类似物,δ-8-THC 具有类似的药理特性,但效力较低.

大麻二酚 (CBD): 一种非精神活性大麻素,CBD 具有与雷纳巴苏相似的抗炎和抗纤维化作用.

雷纳巴苏的独特性

雷纳巴苏的独特之处在于它不会引起与其他大麻素(如 THC)相关的精神活性作用 . 其选择性激活 CB2 受体和产生特化的促分解类二十碳烷酸酯使其成为治疗慢性炎性和纤维化疾病的有希望的候选药物 .

生物活性

Ajulemic acid (AJA), a synthetic analog of tetrahydrocannabinol (THC), has garnered attention for its significant biological activities, particularly its anti-inflammatory and analgesic properties. This article reviews the current understanding of AJA's biological activity, supported by diverse research findings and case studies.

Overview of this compound

This compound is a non-psychoactive cannabinoid derived from THC-11-oic acid. Unlike THC, AJA does not produce psychotropic effects, making it a candidate for therapeutic applications without the associated cognitive side effects. Its structure allows it to interact with various biological pathways, particularly through binding to receptors involved in inflammation and pain modulation.

AJA primarily exerts its effects through selective binding to the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in regulating inflammation and metabolic processes. Biochemical studies indicate that AJA binds directly to PPARγ, suggesting a potential mechanism for its anti-inflammatory effects .

The binding mode of AJA to PPARγ has been elucidated through crystallography, revealing how it activates the receptor in a manner similar to other known partial agonists. This interaction is believed to mediate AJA's therapeutic benefits while minimizing side effects .

Anti-Inflammatory Effects

Preclinical Studies:

this compound has demonstrated potent anti-inflammatory effects in various animal models. For instance, in a rat model of adjuvant arthritis, AJA significantly reduced the severity of joint inflammation and prevented cartilage degradation . Histological evaluations indicated that AJA-treated rats exhibited reduced synovial inflammation compared to controls, highlighting its potential as an anti-arthritic agent.

Clinical Trials:

Phase I and II clinical trials have shown that AJA is well-tolerated and exhibits a favorable safety profile. In these trials, patients with chronic neuropathic pain reported significant pain relief without major adverse effects . The pharmacokinetic profile of AJA supports its use as a therapeutic agent, suggesting effective absorption and distribution within the body.

Analgesic Properties

AJA's analgesic properties have been documented across multiple studies. In animal models, it has been shown to effectively reduce pain responses without inducing sedation or other psychoactive effects typically associated with cannabinoids .

Case Study:

In one study involving patients with chronic pain conditions, administration of AJA led to a notable decrease in pain levels as measured by standardized pain scales. The results indicated that AJA could serve as an alternative treatment for patients who are intolerant to traditional analgesics due to side effects .

Comparative Efficacy

The following table summarizes the key findings related to the efficacy of this compound compared to other treatments:

| Study Type | Efficacy Measure | This compound | Traditional Treatments |

|---|---|---|---|

| Preclinical (Rats) | Joint inflammation reduction | Significant | Varies |

| Clinical (Phase II) | Pain relief | Significant | Moderate |

| Safety Profile | Adverse effects | Minimal | Varies |

常见问题

Basic Research Question: What are the primary molecular mechanisms underlying Ajulemic Acid’s anti-inflammatory and osteoclastogenesis-suppressing effects?

Answer:

this compound (AJA) primarily modulates inflammatory responses by weakly binding to the cannabinoid receptor CB2, which is highly expressed on macrophages and osteoclast precursors . Key mechanisms include:

- Cytokine suppression : Reduces interleukin-1β (IL-1β) release from monocytes, critical in inflammatory arthritis models .

- Osteoclastogenesis inhibition : Disrupts RANKL-induced differentiation of mononuclear precursors into osteoclasts in a concentration-dependent manner (IC₅₀: 5–10 µM in vitro) .

- Apoptosis induction : Promotes caspase-mediated apoptosis in mature osteoclasts, reducing bone resorption activity .

Methodological Note : To validate these mechanisms, researchers should:

- Use primary human peripheral blood monocytes or RAW 264.7 cell lines for in vitro osteoclast differentiation assays.

- Include CB2-specific antagonists (e.g., AM630) as controls to isolate receptor-mediated effects .

Advanced Research Question: How can contradictory findings between in vitro and in vivo efficacy of this compound in osteoporosis models be reconciled?

Answer:

Discrepancies often arise due to differences in bioavailability, dosing regimens, or model systems. For example:

- In vitro vs. in vivo dosing : While 5–10 µM effectively suppresses osteoclastogenesis in vitro , achieving equivalent tissue concentrations in vivo requires pharmacokinetic optimization (e.g., sustained-release formulations) .

- Model-specific variability : AJA shows robust efficacy in rat arthritis models but may require adjuvant therapies in genetically resistant strains .

Methodological Recommendations :

- Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate plasma/tissue concentrations with osteoclast activity markers (e.g., TRAP5b).

- Use multi-model validation : Compare outcomes across rodent models (e.g., adjuvant-induced arthritis vs. ovariectomy-induced osteoporosis) .

Basic Research Question: What experimental parameters are critical for assessing this compound’s concentration-dependent effects?

Answer:

Key parameters include:

- Dose range : 1–20 µM for in vitro studies; 1–50 mg/kg for rodent models .

- Endpoint selection :

Protocol Example :

| Parameter | In Vitro Setup | In Vivo Setup |

|---|---|---|

| Concentration | 1, 5, 10, 20 µM | 10, 20, 50 mg/kg (oral) |

| Duration | 7–14 days | 4–8 weeks |

| Control | DMSO vehicle + RANKL/M-CSF | Placebo + Disease induction |

Advanced Research Question: What strategies mitigate off-target effects of this compound in CB2 receptor studies?

Answer:

AJA’s weak CB2 affinity (Ki > 1 µM) may lead to off-target effects at higher concentrations. Mitigation strategies include:

- Receptor-specific validation : Co-administer CB2 antagonists (e.g., AM630) to confirm receptor-dependent pathways .

- Transcriptomic profiling : RNA-seq to identify non-CB2 pathways (e.g., PPARγ modulation) .

- Low-dose combinatorial therapy : Pair AJA with CB2 agonists (e.g |

Methodological Note : Use siRNA knockdown of CB2 in cell lines to isolate receptor-independent effects .

Basic Research Question: How should researchers design clinical trials for this compound in systemic sclerosis or rheumatoid arthritis?

Answer:

Refer to Phase II/III trial frameworks from existing studies :

- Phase II :

- Phase III :

Quality Control Table :

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% | HPLC-UV |

| Solubility | >10 mg/mL in DMSO | Kinetic solubility |

| Stability | ≥24 months at -20°C | Accelerated aging |

属性

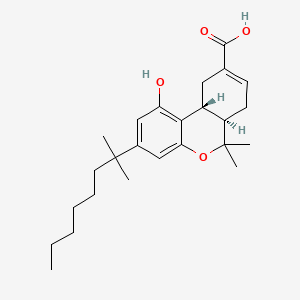

IUPAC Name |

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O4/c1-6-7-8-9-12-24(2,3)17-14-20(26)22-18-13-16(23(27)28)10-11-19(18)25(4,5)29-21(22)15-17/h10,14-15,18-19,26H,6-9,11-13H2,1-5H3,(H,27,28)/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHYFHOSGQABSW-RTBURBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40900959 | |

| Record name | Lenabasum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40900959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137945-48-3 | |

| Record name | Ajulemic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137945-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lenabasum [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137945483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ajulemic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lenabasum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40900959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LENABASUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGN7X90BT8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。